
KUL-7211 Outperforms Terbutaline in Reducing
Intraureteral Pressure with Enhanced Ureteral

Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: KUL-7211

Cat. No.: B1673868 Get Quote

For Immediate Release

Azumino-City, Nagano, Japan – A preclinical study in a porcine model of acute ureteral

obstruction has demonstrated that KUL-7211, a selective β2/β3-adrenoceptor agonist, is more

potent and exhibits greater ureteral selectivity in reducing intraureteral pressure compared to

the selective β2-adrenoceptor agonist, terbutaline. These findings suggest KUL-7211 as a

promising therapeutic agent for facilitating the passage of ureteral stones with a potentially

better safety profile.

The research, conducted in anesthetized male miniature pigs with complete unilateral ureteral

obstruction, revealed that intravenous administration of both KUL-7211 and terbutaline dose-

dependently decreased the elevated intraureteral pressure. However, KUL-7211 achieved this

effect with a significantly lower impact on mean blood pressure, indicating a more targeted

action on the ureter.

Quantitative Analysis of Ureteral Relaxation and
Hemodynamic Effects
The study quantified the ureteral selectivity of the compounds by calculating the ratio of the

effective dose required to decrease mean blood pressure by 25% to the effective dose needed

to reduce intraureteral pressure by 50%. A higher ratio signifies greater selectivity for the ureter

over the cardiovascular system.
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Compound
pD2 value (Isolated
Porcine Ureter)

Ureteral Selectivity Index
(In Vivo Pig Model)

KUL-7211 6.26 1.5

Terbutaline 5.41 0.43

pD2 value represents the negative logarithm of the molar concentration of an agonist that

produces 50% of the maximal possible effect in vitro.

In isolated porcine ureter preparations, KUL-7211 also demonstrated a higher potency in

attenuating KCl-induced contractions compared to terbutaline, with pD2 values of 6.26 and

5.41, respectively[1]. This in vitro result corroborates the in vivo findings, highlighting the

superior ureteral relaxant properties of KUL-7211.

Experimental Protocols
In Vivo Model: Acute Ureteral Obstruction in
Anesthetized Pigs
Anesthetized male miniature pigs were used for this study. A complete obstruction of the left

lower ureter was surgically induced by clipping the ureteropelvic junction. This procedure

elevates intraureteral pressure, mimicking the condition of a ureteral stone obstruction. The

intraureteral pressure was continuously monitored using a catheter connected to a pressure

transducer. The mean blood pressure was also recorded to assess cardiovascular side effects.

Both KUL-7211 and terbutaline were administered intravenously in a cumulative dose-

dependent manner.

In Vitro Model: Isolated Porcine Ureter Organ Bath
Ureteral segments were isolated from male pigs and mounted in organ baths containing Krebs-

Henseleit solution, maintained at 37°C and bubbled with a 95% O2 and 5% CO2 gas mixture to

maintain a physiological pH. The ureteral tissues were contracted with 80-mM KCl. The

relaxant effects of cumulatively added KUL-7211 and terbutaline were then measured to

determine their respective potencies.

Visualizing the Experimental Workflow
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The following diagram illustrates the key steps in the in vivo experimental protocol for

assessing the effects of KUL-7211 and terbutaline on intraureteral pressure.
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In vivo experimental workflow for intraureteral pressure measurement.

Signaling Pathways of Ureteral Relaxation
Both KUL-7211 and terbutaline induce ureteral smooth muscle relaxation by activating β-

adrenergic receptors, which triggers a cascade of intracellular events. KUL-7211's dual

agonism at both β2 and β3 receptors may contribute to its enhanced potency and selectivity.
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Signaling pathways for KUL-7211 and terbutaline in ureteral smooth muscle.
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The activation of β2 and β3 adrenoceptors by their respective agonists leads to the stimulation

of Gs protein, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion

of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A

(PKA), which through a series of phosphorylation events, ultimately results in the relaxation of

the ureteral smooth muscle. This relaxation is crucial for reducing intraureteral pressure and

facilitating the passage of kidney stones.

Conclusion
The available experimental data strongly indicates that KUL-7211 is a more effective and

selective ureteral relaxant than terbutaline. Its ability to potently reduce intraureteral pressure

with minimal cardiovascular side effects makes it a compelling candidate for further

investigation as a novel treatment for patients with urolithiasis. The dual agonism of KUL-7211
on both β2 and β3 adrenoceptors likely contributes to its superior pharmacological profile.

Further clinical studies are warranted to confirm these promising preclinical findings in humans.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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